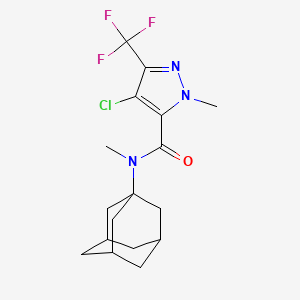![molecular formula C20H23ClN2O4S B4763995 N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B4763995.png)
N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including the study of their absolute configuration and 3D structural configurations, is crucial for understanding their chemical behavior. Techniques such as proton and carbon-13 NMR spectrometry and X-ray single crystal diffractometry are employed to elucidate these structures. The planarity of these compounds and their deviation upon modification of substituents play a significant role in their reactivity and interactions (A. Galal et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leading to the formation of new compounds with potentially significant biological activities. For example, reactions involving acylation, esterification, and hydrogenation are common in synthesizing these compounds. The structural modifications, such as the introduction of different substituents, significantly affect their chemical properties and potential applications in medicinal chemistry (Mohamed M. Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as their molar refractivity and polarizability, can be analyzed through density and refractive index measurements. These properties are indicative of the compound's ability to interact with its surrounding molecules, which is crucial for its reactivity and potential use in various applications (R. Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of specific functional groups. These properties determine the compound's reactivity, stability, and interaction with biological targets. Studies involving density functional theory (DFT) calculations and spectroscopic analyses, such as infrared and ultraviolet-visible spectroscopy, provide insights into these chemical properties and their implications for potential medicinal applications (A. Galal et al., 2018).
Propriétés
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-11-6-15(21)14-18(19)20(24)22-16-7-9-17(10-8-16)28(25,26)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTQBDHKALLNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B4763937.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763939.png)
![N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4763950.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4763954.png)
![4-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4763979.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4764002.png)
![N-[3-(anilinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4764006.png)
![2,5-dichloro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B4764009.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4764016.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4764022.png)
![N-{3-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4764024.png)
![5-({[1-(4-isopropylphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4764030.png)